Cas no 120482-72-6 (3,7-Diazabicyclo[3.3.1]nonane,3-[(4-bromophenyl)sulfonyl]-9,9-dimethyl-7-pentyl-, hydrochloride (1:1))

3,7-Diazabicyclo[3.3.1]nonane,3-[(4-bromophenyl)sulfonyl]-9,9-dimethyl-7-pentyl-, hydrochloride (1:1) structure
120482-72-6 structure
Product Name:3,7-Diazabicyclo[3.3.1]nonane,3-[(4-bromophenyl)sulfonyl]-9,9-dimethyl-7-pentyl-, hydrochloride (1:1)
Numero CAS:120482-72-6
MF:C20H32BrClN2O2S
MW:479.902282714844
CID:214812
PubChem ID:3078276
Update Time:2025-04-19

3,7-Diazabicyclo[3.3.1]nonane,3-[(4-bromophenyl)sulfonyl]-9,9-dimethyl-7-pentyl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,7-Diazabicyclo[3.3.1]nonane,3-[(4-bromophenyl)sulfonyl]-9,9-dimethyl-7-pentyl-, hydrochloride (1:1)
    • 3-(4-bromophenyl)sulfonyl-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane,hydrochloride
    • 120482-72-6
    • 3,7-Diazabicyclo(3.3.1)nonane, 3-((4-bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-, monohydrochloride
    • 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
    • DTXSID30923435
    • 3-(4-Bromobenzene-1-sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
    • Inchi: 1S/C20H31BrN2O2S.ClH/c1-4-5-6-11-22-12-16-14-23(15-17(13-22)20(16,2)3)26(24,25)19-9-7-18(21)8-10-19;/h7-10,16-17H,4-6,11-15H2,1-3H3;1H
    • Chiave InChI: HDCUVVLAURERDT-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)S(N1CC2CN(CCCCC)CC(C1)C2(C)C)(=O)=O.Cl

Proprietà calcolate

  • Massa esatta: 478.10586
  • Massa monoisotopica: 478.106
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 549
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49Ų

Proprietà sperimentali

  • Punto di ebollizione: 500.3°Cat760mmHg
  • Punto di infiammabilità: 256.3°C
  • PSA: 40.62
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso